molecular formula C14H13FO2 B3353318 2-Fluoro-4-methoxy-1-(phenylmethoxy)-benzene CAS No. 540463-60-3

2-Fluoro-4-methoxy-1-(phenylmethoxy)-benzene

Cat. No. B3353318
CAS RN: 540463-60-3
M. Wt: 232.25 g/mol
InChI Key: YUMVNLLBMTYVPP-UHFFFAOYSA-N
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Description

The compound “2-Fluoro-4-methoxy-1-nitrobenzene” is a solid substance with a molecular formula of C7H6FNO3 and a molecular weight of 171.13 . It appears as a white to orange to green powder or crystal .


Molecular Structure Analysis

The InChI code for “1-Fluoro-2-methoxy-4-nitrobenzene” is 1S/C7H6FNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 . This can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

“2-Fluoro-4-methoxy-1-nitrobenzene” has a melting point range of 54.0 to 58.0 °C .

Scientific Research Applications

Synthesis and Structural Analysis

2-Fluoro-4-methoxy-1-(phenylmethoxy)-benzene and its derivatives are frequently used in the synthesis of complex molecules due to their unique structural properties. For instance, one study reports the synthesis and crystal structure of a compound synthesized from a similar fluoro-methoxy-phenylmethoxy precursor, highlighting the importance of these compounds in developing novel chemical entities with specific geometric configurations, which are crucial for further chemical reactions and the study of molecular interactions (Xu Liang, 2009).

Photophysical Properties and UV Stability

The photophysical properties of fluorinated liquid crystals, such as those derived from 2-fluoro-4-methoxy-1-(phenylmethoxy)-benzene, have been extensively studied. Research has shown that these compounds exhibit significant spectral shifts in the UV–visible region, which is essential for understanding the photoresponsive behavior of fluorinated liquid crystals. These properties are crucial for applications in optical devices and materials science, where UV stability and photoresponsiveness are required (P. L. Praveen & D. Ojha, 2012).

Molecular Ordering in Liquid Crystals

Another application is in the computational analysis of molecular ordering in liquid crystals. Studies utilizing compounds structurally related to 2-fluoro-4-methoxy-1-(phenylmethoxy)-benzene have contributed to understanding the translatory and orientational motions in nematic and smectic phases. These insights are pivotal for designing new liquid crystal materials with desired optical and electronic properties, which can be used in displays, sensors, and other advanced materials technologies (D. Ojha & V. Pisipati, 2003).

Development of Novel Polymers

The copolymerization of styrene with fluoro, methoxy, and methyl ring-disubstituted propenoates demonstrates the versatility of 2-fluoro-4-methoxy-1-(phenylmethoxy)-benzene derivatives in polymer science. These novel copolymers exhibit unique properties, such as enhanced thermal stability and specific interaction behaviors, making them suitable for various industrial applications, from coatings to advanced materials engineering (G. Kharas et al., 2017).

Safety and Hazards

This compound is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

properties

IUPAC Name

2-fluoro-4-methoxy-1-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-16-12-7-8-14(13(15)9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMVNLLBMTYVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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